molecular formula C8H3BrClF3N2 B12861018 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole

5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole

Cat. No.: B12861018
M. Wt: 299.47 g/mol
InChI Key: HTJIESVAVPAMJV-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole is a heterocyclic compound that contains bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole typically involves the reaction of 2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole with a brominating agent. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:

  • Dissolve 2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole in a suitable solvent such as chloroform.
  • Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter off any precipitate.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Research: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and selectivity for these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
  • 5-Bromo-2-chloro-4-(trifluoromethyl)benzene
  • 5-Bromo-2-chloro-4-(trifluoromethyl)aniline

Uniqueness

5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole is unique due to its benzimidazole core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H3BrClF3N2

Molecular Weight

299.47 g/mol

IUPAC Name

5-bromo-2-chloro-4-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3BrClF3N2/c9-3-1-2-4-6(15-7(10)14-4)5(3)8(11,12)13/h1-2H,(H,14,15)

InChI Key

HTJIESVAVPAMJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Cl)C(F)(F)F)Br

Origin of Product

United States

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